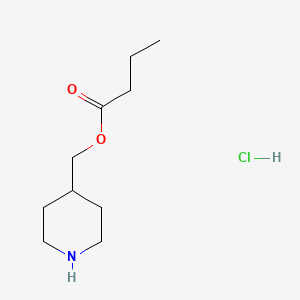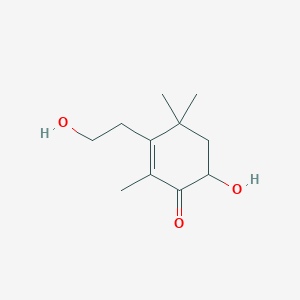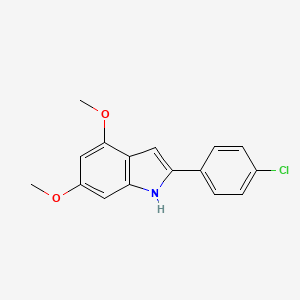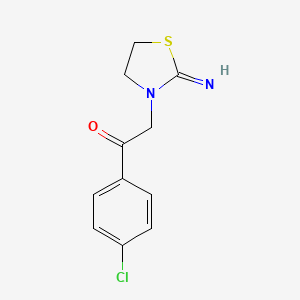![molecular formula C15H13Br2N B14218050 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- CAS No. 823207-01-8](/img/structure/B14218050.png)
1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play significant roles in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two bromine atoms and two methyl groups attached to the indole core, making it a unique derivative with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- typically involves the bromination of 1H-Benz[e]indole derivatives. A common method includes the reaction of 1H-Benz[e]indole with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and methyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. It may act by inhibiting enzymes or interfering with cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 1H-Benz[e]indole, 1,1,2-trimethyl-
- 1H-Benz[e]indole, 2-(chloromethyl)-1,1-dimethyl-
- 1H-Benz[e]indole, 2-(fluoromethyl)-1,1-dimethyl-
Comparison: 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its chlorinated or fluorinated analogs, the dibromomethyl derivative may exhibit different reactivity patterns and biological properties, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
823207-01-8 |
|---|---|
Fórmula molecular |
C15H13Br2N |
Peso molecular |
367.08 g/mol |
Nombre IUPAC |
2-(dibromomethyl)-1,1-dimethylbenzo[e]indole |
InChI |
InChI=1S/C15H13Br2N/c1-15(2)12-10-6-4-3-5-9(10)7-8-11(12)18-13(15)14(16)17/h3-8,14H,1-2H3 |
Clave InChI |
OZAMBGGSDAXBPN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC3=CC=CC=C32)N=C1C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)

methanone](/img/structure/B14218003.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)


![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)

